![molecular formula C4H5N7 B14653659 6-Hydrazinyltetrazolo[1,5-b]pyridazine CAS No. 52476-90-1](/img/structure/B14653659.png)
6-Hydrazinyltetrazolo[1,5-b]pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Hydrazinyltetrazolo[1,5-b]pyridazine is a heterocyclic compound that features a unique combination of a tetrazole ring fused to a pyridazine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both hydrazine and tetrazole functionalities within the same molecule imparts unique chemical properties that can be exploited for various applications.
準備方法
Synthetic Routes and Reaction Conditions: 6-Hydrazinyltetrazolo[1,5-b]pyridazine can be synthesized through a multi-step process involving the reaction of hydrazine derivatives with tetrazole precursors. One common method involves the reaction of 3,6-dichloropyridazine with sodium azide to form 6-azidotetrazolo[1,5-b]pyridazine, which is then reduced to this compound . The reaction conditions typically involve the use of solvents such as acetic acid and the application of heat to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods with appropriate safety measures due to the potential hazards associated with azide compounds. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions: 6-Hydrazinyltetrazolo[1,5-b]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include substituted pyridazines, hydrazine derivatives, and various oxidized forms of the compound.
科学的研究の応用
6-Hydrazinyltetrazolo[1,5-b]pyridazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in other therapeutic areas.
作用機序
The mechanism of action of 6-hydrazinyltetrazolo[1,5-b]pyridazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with biological molecules, leading to the inhibition of specific enzymes or the modification of protein structures. The tetrazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
6-Azidotetrazolo[1,5-b]pyridazine: This compound is structurally similar but contains an azide group instead of a hydrazine group.
6-Hydroxytetrazolo[1,5-b]pyridazine: This compound features a hydroxyl group in place of the hydrazine group.
Uniqueness: 6-Hydrazinyltetrazolo[1,5-b]pyridazine is unique due to the presence of both hydrazine and tetrazole functionalities, which impart distinct chemical reactivity and potential applications. The hydrazine group allows for covalent modifications, while the tetrazole ring provides stability and the ability to participate in various non-covalent interactions.
特性
CAS番号 |
52476-90-1 |
|---|---|
分子式 |
C4H5N7 |
分子量 |
151.13 g/mol |
IUPAC名 |
tetrazolo[1,5-b]pyridazin-6-ylhydrazine |
InChI |
InChI=1S/C4H5N7/c5-6-3-1-2-4-7-9-10-11(4)8-3/h1-2H,5H2,(H,6,8) |
InChIキー |
ROUOGJAMSNIJAU-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NN=NN2N=C1NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


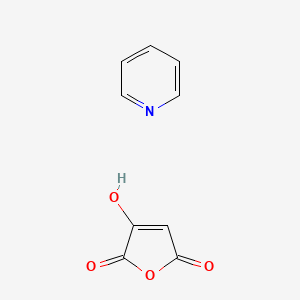

![N~1~,N~1~-Diethyl-N~4~-[2-(2,4,6-trinitrophenyl)ethyl]benzene-1,4-diamine](/img/structure/B14653587.png)

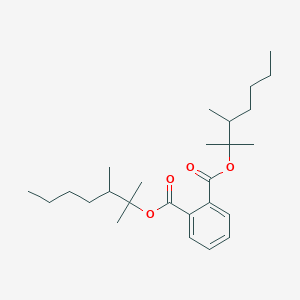
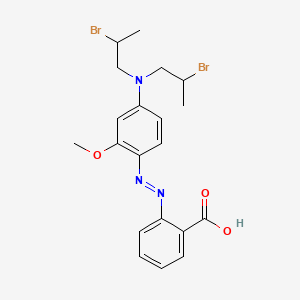
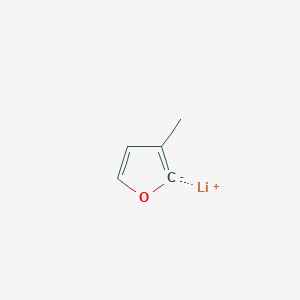
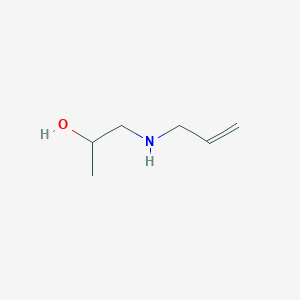
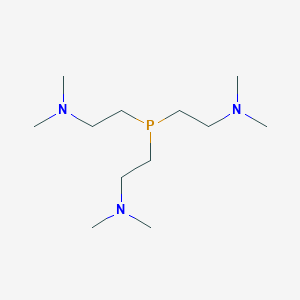
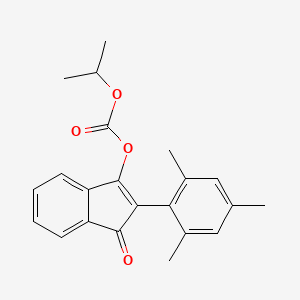
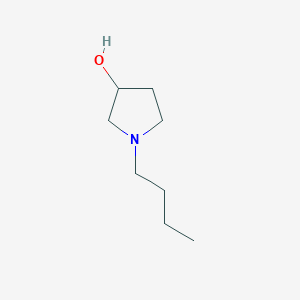
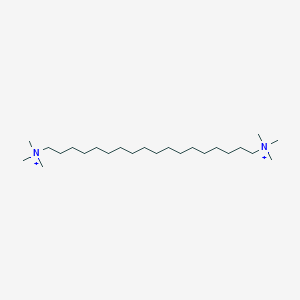
![2,2'-[Oxydi(4,1-phenylene)]bis(4-chloro-1H-isoindole-1,3(2H)-dione)](/img/structure/B14653645.png)
![2-Butoxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14653648.png)
